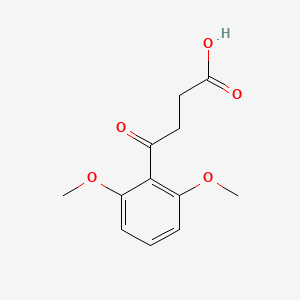

4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2,6-dimethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-9-4-3-5-10(17-2)12(9)8(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGFEFAIKLRWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614081 | |

| Record name | 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-45-5 | |

| Record name | 2,6-Dimethoxy-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

The primary and most direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with succinic anhydride (B1165640). This reaction is a classic example of electrophilic aromatic substitution, where the acylium ion generated from succinic anhydride attacks the electron-rich aromatic ring of 1,3-dimethoxybenzene. The methoxy (B1213986) groups are strongly activating and ortho-, para-directing, leading to substitution at the 4-position, ortho to one methoxy group and para to the other.

Friedel-Crafts Acylation Strategies with Succinic Anhydride and Substituted Alkoxybenzenes

The Friedel-Crafts acylation reaction is a cornerstone of C-C bond formation in aromatic chemistry. In the context of synthesizing this compound, this involves the reaction of 1,3-dimethoxybenzene with succinic anhydride. The reaction is typically carried out in the presence of a Lewis acid catalyst, which activates the succinic anhydride to generate the reactive electrophile.

Lewis acids are crucial for the Friedel-Crafts acylation to proceed efficiently. They function by coordinating to one of the carbonyl oxygens of the succinic anhydride, which polarizes the C-O bond and facilitates the formation of the acylium ion upon ring opening. This acylium ion is the key electrophile that is then attacked by the electron-rich 1,3-dimethoxybenzene ring.

Commonly employed Lewis acids for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin (IV) chloride (SnCl₄). The choice of Lewis acid can significantly impact the reaction's efficiency and regioselectivity. Aluminum chloride is a strong Lewis acid and often requires stoichiometric amounts due to its strong complexation with the final ketone product. This complexation necessitates a hydrolytic workup to liberate the desired product. The strength of the Lewis acid can also influence the regioselectivity of the acylation, although with the highly activated 1,3-dimethoxybenzene, acylation at the 4-position is strongly favored.

The choice of solvent plays a critical role in the success of the Friedel-Crafts acylation. The solvent must be inert to the reaction conditions and capable of dissolving the reactants and the Lewis acid-acyl anhydride complex. For the acylation of alkoxybenzenes with succinic anhydride, dichlorobenzenes have been identified as effective solvents. The use of dichlorobenzenes can lead to high selectivity and allows for the isolation of the product with high purity through simple operations. Other solvents that have been traditionally used in Friedel-Crafts reactions include nitrobenzene (B124822) and carbon disulfide. However, due to their toxicity and environmental concerns, alternative solvent systems are continuously being explored.

The optimization of reaction parameters is essential for maximizing the yield and purity of this compound. These parameters include the reaction temperature, duration, and the stoichiometry of the reactants and catalyst.

Table 1: Illustrative Optimization of Friedel-Crafts Acylation

| Entry | Reactant Ratio (Alkoxybenzene:Anhydride) | Catalyst (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1 | AlCl₃ (1.1) | 0 - 25 | 2 | Moderate |

| 2 | 1:1.2 | AlCl₃ (1.1) | 0 - 25 | 4 | Improved |

| 3 | 1.2:1 | AlCl₃ (1.1) | 0 - 25 | 2 | Moderate |

| 4 | 1:1 | AlCl₃ (2.5) | 25 | 2 | High |

This is a representative table illustrating the effect of parameter optimization. Actual yields may vary based on specific experimental conditions.

Generally, the reaction is initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the reaction to completion. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate and the specific conditions employed. The stoichiometry of the reactants and the Lewis acid is a critical factor. An excess of the acylating agent or the Lewis acid can sometimes lead to side reactions and the formation of byproducts. Therefore, careful control of the molar ratios is necessary to achieve the desired outcome. For instance, in mechanochemical Friedel-Crafts acylations, a molar ratio of 1:1 for the aromatic substrate to the anhydride with 2.5 equivalents of AlCl₃ has been shown to be effective. beilstein-journals.org

Multi-Step Synthetic Approaches from Simpler Precursors

While Friedel-Crafts acylation is the most direct route, multi-step synthetic strategies offer an alternative for the construction of this compound from simpler, more readily available starting materials. These approaches provide flexibility and can be advantageous when the direct acylation is problematic due to substrate limitations or regioselectivity issues.

Esterification and Hydrolysis Pathways to Access the Free Acid

In many synthetic sequences, the carboxylic acid functionality is initially masked as an ester to prevent its interference with other reaction steps or to improve solubility and handling. Therefore, the final steps in the synthesis of this compound often involve the hydrolysis of a corresponding ester precursor, such as methyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate.

Esterification: The carboxylic acid can be converted to its methyl or ethyl ester through Fischer esterification. athabascau.camasterorganicchemistry.com This typically involves refluxing the carboxylic acid in an excess of the corresponding alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. athabascau.camasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester.

Hydrolysis: The hydrolysis of the ester to the free carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process. chemguide.co.uk This typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk The reaction proceeds via nucleophilic acyl substitution to give the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Scalability

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). beilstein-journals.orgbeilstein-journals.org

Synthetic Efficiency: The Friedel-Crafts acylation generally provides good to high yields of the desired product. However, the efficiency can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. The use of more modern and reusable solid acid catalysts, such as zeolites or clays, is being explored to improve the environmental friendliness and ease of product isolation. routledge.com

Scalability: The scalability of Friedel-Crafts acylations can present challenges. The reaction is often exothermic and requires careful temperature control. Furthermore, the handling and disposal of large quantities of Lewis acid waste can be problematic on an industrial scale. The use of solvent-free mechanochemical methods has been explored for Friedel-Crafts acylations, which could offer a more sustainable and scalable alternative. beilstein-journals.orgnih.gov

| Synthetic Method | Key Features | Advantages | Disadvantages |

| Traditional Friedel-Crafts Acylation | 1,3-dimethoxybenzene, succinic anhydride, AlCl₃ | High yields, well-established | Stoichiometric catalyst, waste generation, scalability issues |

| Green Friedel-Crafts Acylation | Use of solid acid catalysts (e.g., zeolites) | Catalyst reusability, reduced waste | Potentially lower activity, catalyst deactivation |

| Mechanochemical Synthesis | Solvent-free, ball milling | Environmentally friendly, potentially safer | May require specialized equipment, optimization needed |

Advanced Chemical Transformations and Derivatization Strategies

The ketone and carboxylic acid moieties in this compound offer versatile handles for a range of chemical transformations and the synthesis of diverse derivatives.

Reduction Chemistry of the Ketone Moiety

The ketone group can be selectively reduced to a secondary alcohol or can participate in reductive cyclization reactions to form more complex structures.

The selective reduction of the ketone in the presence of the carboxylic acid can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and chemoselective reducing agent that can effectively reduce ketones without affecting carboxylic acids. cdnsciencepub.comsci-hub.selibretexts.orgresearchgate.netrsc.org The reaction is typically carried out in an alcoholic solvent at low temperatures to enhance selectivity.

Another effective method is catalytic transfer hydrogenation. This technique utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or isopropanol, in the presence of a metal catalyst like palladium on carbon (Pd/C). nih.govnih.govberkeley.edu This method is often chemoselective for the reduction of ketones over carboxylic acids.

| Reducing Agent | Reaction Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol, low temperature (-78 °C to 0 °C) | High for ketone over carboxylic acid |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium formate, Methanol, Reflux | High for ketone over carboxylic acid |

The γ-hydroxy acid formed from the reduction of the ketone can undergo intramolecular cyclization. More direct routes to polycyclic structures can be achieved through reductive cyclization of the parent keto acid. Intramolecular Friedel-Crafts reaction of the corresponding 4-arylbutyric acid (obtained by reduction of both the keto and carboxylic acid groups) is a known method to form tetralones. masterorganicchemistry.comresearchgate.netresearchgate.net In the case of this compound, after reduction of the ketone to a hydroxyl group, an acid-catalyzed intramolecular cyclization (lactonization) can occur to form a γ-lactone. Subsequent transformations could lead to polycyclic systems.

Furthermore, polycyclization of ketoesters has been demonstrated to yield complex tricyclic frameworks. acs.org A similar strategy could potentially be applied to this compound or its derivatives to construct intricate polycyclic scaffolds. The reductive coupling of related α,β-unsaturated acid chlorides with alkynes followed by a Nazarov cyclization also presents a pathway to polycyclic cyclopentanoids. researchgate.net

Carboxylic Acid Functionalization

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives, including esters, amides, and acid halides.

Esters: Esterification of this compound can be achieved through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). cerritos.eduoperachem.commasterorganicchemistry.comorganic-chemistry.orgresearchgate.net The reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Amides: Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling reagent to activate the carboxylic acid. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. nih.govpeptide.comthermofisher.comcreative-proteomics.comresearchgate.net

Acid Halides: The carboxylic acid can be converted to the more reactive acid halide, typically the acid chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comchemguide.co.uklibretexts.orgchem-soc.simasterorganicchemistry.com The resulting 4-(2,6-dimethoxyphenyl)-4-oxobutyryl chloride is a versatile intermediate for the synthesis of esters and amides under milder conditions than direct coupling methods.

| Derivative | Reagents and Conditions |

| Esters | Alcohol (e.g., methanol, ethanol), H₂SO₄ or TsOH (catalytic), heat |

| Amides | Amine, DCC or EDC, HOBt/DMAP (optional), suitable solvent (e.g., DCM, DMF) |

| Acid Halides | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), often with catalytic DMF |

Conjugation with Bioactive Moieties

The carboxylic acid group of this compound is a key functional handle for conjugation to other molecules, including those with established biological activity. This conjugation is typically achieved through the formation of an amide bond. The process involves activating the carboxylic acid, for instance, by converting it to an acyl chloride or using standard coupling agents, followed by reaction with an amino group on the bioactive moiety.

This strategy can enhance the physicochemical properties of the parent molecule, such as solubility, or create hybrid molecules with potentially synergistic or novel biological effects. mdpi.com For example, a common approach involves reacting the keto acid with a bioactive amine (R-NH₂) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the corresponding amide. This method allows for the covalent linking of the 4-(2,6-dimethoxyphenyl)-4-oxobutyryl scaffold to a wide range of bioactive partners. mdpi.com

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions used to functionalize aromatic rings. wikipedia.org In the case of this compound, the reactivity of the dimethoxyphenyl ring is governed by the directing effects of its substituents: two methoxy (-OCH₃) groups and the 4-oxobutyryl side chain.

The methoxy groups are strongly activating and ortho-, para-directing. The 4-oxobutyryl group, being a meta-directing deactivator, has less influence compared to the potent activation by the methoxy groups. masterorganicchemistry.com The substitution pattern is therefore primarily controlled by the -OCH₃ groups. The most favorable position for electrophilic attack is the C4' position, which is para to one methoxy group and ortho to the other. Although this position is sterically hindered, the strong electronic activation often overcomes this barrier.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, typically at the C4' position. libretexts.org

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom onto the ring. wikipedia.org

Friedel-Crafts Reactions: Acylation or alkylation can further functionalize the ring, although the strongly activating nature of the methoxy groups can sometimes lead to polysubstitution or side reactions. wikipedia.org

These reactions provide a pathway to introduce new functional groups onto the aromatic core, which can then be used for further diversification.

Organometallic Coupling Reactions for Diversification (e.g., Suzuki-Miyaura)

Organometallic coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used for creating biaryl compounds or linking aryl groups to other organic fragments. libretexts.orgoiccpress.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org

To apply this methodology for the diversification of this compound, the aromatic ring must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation, as described in the previous section. The resulting aryl halide derivative can then undergo a Suzuki-Miyaura reaction with a variety of aryl or vinyl boronic acids (R-B(OH)₂) to introduce new substituents.

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the functionalized keto acid derivative. libretexts.orgopenstax.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. libretexts.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orgopenstax.org

This approach allows for the synthesis of a large library of compounds from a common halogenated intermediate, making it a highly effective strategy for structural diversification.

Cyclization Reactions to Form Heterocyclic Derivatives

The bifunctional nature of this compound, containing both a ketone and a carboxylic acid, makes it an excellent substrate for synthesizing various heterocyclic compounds.

Synthesis of Pyridazinone and Phthalazinone Scaffolds

The γ-keto acid structure of this compound is ideally suited for the synthesis of pyridazinone derivatives. The reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to a cyclocondensation reaction. Initially, the hydrazine reacts with the ketone carbonyl to form a hydrazone, which then undergoes an intramolecular cyclization via reaction with the carboxylic acid group to form a stable, six-membered 4,5-dihydropyridazin-3(2H)-one ring. raco.cat

This transformation is a straightforward and high-yielding method for accessing the pyridazinone core, which is a common scaffold in medicinal chemistry. researchgate.net While phthalazinones are also important heterocyclic structures, their synthesis typically begins with 2-aroylbenzoic acids and would not be a direct product from the cyclization of this γ-keto acid. nih.govekb.eg

| Reactant | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| This compound | Hydrazine hydrate (N₂H₄·H₂O) | 6-(2,6-Dimethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Reflux in ethanol | raco.cat |

Formation of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds that are commonly synthesized through the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. researchgate.netiscience.in Direct synthesis from this compound is not typical. However, the 2,6-dimethoxyphenyl keto-moiety can be incorporated into a pyrazoline scaffold through a multi-step process.

A common route involves the Claisen-Schmidt condensation of a related starting material, 2,6-dimethoxyacetophenone, with an appropriate aldehyde to form a chalcone. This chalcone, which contains the requisite α,β-unsaturated ketone system, can then be cyclized with various hydrazines (e.g., hydrazine hydrate, phenylhydrazine, or substituted hydrazines) in a suitable solvent like ethanol, often with an acid or base catalyst, to yield the corresponding pyrazoline derivative. researchgate.netresearchgate.net This demonstrates a viable pathway for accessing pyrazolines containing the 2,6-dimethoxyphenyl pharmacophore.

Synthesis of Metal Complexes and Organometallic Derivatives (e.g., Organotin(IV) Compounds)

The carboxylic acid functionality of this compound can act as a ligand to coordinate with metal ions, leading to the formation of metal complexes and organometallic derivatives. Organotin(IV) compounds are a well-studied class of such derivatives, known for their diverse structural chemistry and biological activities. bsmiab.orgnih.gov

The synthesis of organotin(IV) carboxylates generally involves the reaction of the carboxylic acid with an organotin(IV) oxide, hydroxide, or halide. rdd.edu.iq For example, reacting this compound with a diorganotin(IV) oxide (R₂SnO) or a triorganotin(IV) hydroxide (R₃SnOH) results in the formation of di- and tri-organotin(IV) carboxylates, respectively.

The resulting structures can vary from simple monomers to more complex dimers, oligomers, or coordination polymers, depending on the nature of the organic groups (R) on the tin atom and the reaction conditions. bsmiab.orgresearchgate.net These reactions provide access to a class of compounds where the properties of the organic acid are combined with those of the organometallic moiety.

| Reactant | Organotin(IV) Precursor | General Product Structure | Reference |

|---|---|---|---|

| This compound | Diorganotin(IV) oxide (R₂SnO) | R₂Sn(OOC(CH₂)₂CO(C₆H₃(OCH₃)₂))₂ | bsmiab.orgrdd.edu.iq |

| This compound | Triorganotin(IV) hydroxide (R₃SnOH) | R₃Sn(OOC(CH₂)₂CO(C₆H₃(OCH₃)₂)) | bsmiab.orgrdd.edu.iq |

Reactions with Carbon and Nitrogen Nucleophiles

The chemical reactivity of this compound is characterized by the presence of two key electrophilic centers: the ketone carbonyl group and the carboxylic acid group. These sites are susceptible to attack by a variety of nucleophiles, leading to a diverse range of chemical transformations. This section focuses on the reactions involving carbon and nitrogen nucleophiles, which are fundamental in the synthesis of various derivatives and heterocyclic compounds. While specific studies on this compound are limited in publicly available literature, the reactivity can be inferred from analogous 4-aryl-4-oxobutanoic acids.

Reactions with Nitrogen Nucleophiles

The interaction of 4-oxo-4-arylbutanoic acids with nitrogen-containing nucleophiles, such as hydrazines and amines, is a well-established route for the synthesis of various nitrogen-containing heterocyclic compounds.

A prominent reaction is the condensation with hydrazine and its derivatives to form pyridazines. This transformation typically proceeds through the initial formation of a hydrazone at the keto group, followed by intramolecular cyclization and dehydration to yield the stable pyridazine (B1198779) ring. For instance, the reaction of 4-aryl-4-oxobutanoic acids with hydrazine hydrate leads to the formation of the corresponding 6-aryl-3(2H)-pyridazinones.

Similarly, reactions with primary and secondary amines can lead to the formation of various products, including Schiff bases at the carbonyl group or amides at the carboxylic acid function. Furthermore, bifunctional nitrogen nucleophiles, such as terminal aliphatic N,N-diamines, can react with 4-aryl-4-oxobutanoic acids to produce bicyclic systems like pyrroloimidazolones and pyrrolopyrimidinones. This reaction is believed to proceed through initial salt formation, followed by amide formation and subsequent intramolecular cyclization.

Analogous Reactions of 4-Aryl-4-Oxobutanoic Acids with Nitrogen Nucleophiles

| Reactant | Nucleophile | Product | Reference |

| 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid | Hydrazine | Pyridazine derivative | organic-chemistry.org |

| 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid | Phenylhydrazine | Phenylhydrazone derivative | organic-chemistry.org |

| 4-Aryl-4-oxobutanoic acids | Terminal aliphatic N,N-diamines | Bicyclic pyrroloimidazolones and pyrrolopyrimidinones | chemtube3d.com |

Reactions with Carbon Nucleophiles

Reactions of this compound with carbon nucleophiles would typically target the electrophilic ketone carbonyl group. Established synthetic methodologies such as the Wittig and Reformatsky reactions are pertinent in this context, allowing for the formation of new carbon-carbon bonds.

The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). This would lead to the replacement of the carbonyl oxygen with a carbon-carbon double bond, yielding an olefin. The nature of the resulting alkene would depend on the structure of the ylide used. This reaction is a powerful tool for introducing a variety of unsaturated moieties.

The Reformatsky reaction provides a route to β-hydroxy esters. In this reaction, an α-halo ester is treated with zinc to form an organozinc reagent (Reformatsky enolate). This enolate then adds to the ketone carbonyl of this compound, and subsequent acidic workup yields the corresponding β-hydroxy ester.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. For 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid, the key functional groups are a carboxylic acid, a ketone, an aromatic ring, and ether linkages.

The FT-IR spectrum is expected to show a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is often broadened by hydrogen bonding. The C=O stretching vibration of the carboxylic acid would likely appear as a strong band around 1710-1760 cm⁻¹. The ketone C=O stretch is also expected to be a strong absorption, typically in the range of 1680-1700 cm⁻¹, potentially overlapping with the carboxylic acid C=O band.

The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The two methoxy (B1213986) groups would exhibit C-O stretching vibrations, with a strong, characteristic band for the aryl alkyl ether expected around 1250 cm⁻¹ (asymmetric stretching) and another near 1050 cm⁻¹ (symmetric stretching). The C-H bending vibrations of the methylene (B1212753) groups in the butyric acid chain would be observed in the 1470-1430 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Ketone) |

| 1600-1450 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (Ether) |

| ~1050 | Medium | Symmetric C-O-C stretch (Ether) |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum, typically in the 1600-1580 cm⁻¹ range. The symmetric C-O-C stretching of the methoxy groups would also likely be more prominent in the Raman spectrum compared to the FT-IR. The C=O stretching vibrations of the ketone and carboxylic acid are also Raman active, though their intensities can vary. The aliphatic C-H stretching and bending vibrations will also be present.

Predicted FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | Aromatic C-H stretch |

| ~2940 | Strong | Aliphatic C-H stretch |

| ~1685 | Medium | C=O stretch (Ketone) |

| ~1600 | Strong | Aromatic C=C stretch |

| ~1250 | Medium | Asymmetric C-O-C stretch (Ether) |

| ~1050 | Strong | Symmetric C-O-C stretch (Ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methylene protons of the butyric acid chain.

The protons of the two methoxy groups are chemically equivalent and are expected to appear as a sharp singlet, integrating to six protons, in the upfield region around 3.7-3.9 ppm. The aromatic ring has a proton at the para position (H-4') and two equivalent protons at the meta positions (H-3' and H-5'). Due to the deshielding effect of the methoxy groups and the carbonyl group, the aromatic protons are expected to resonate in the range of 6.6-7.4 ppm. The H-4' proton would likely appear as a triplet, and the H-3'/H-5' protons as a doublet.

The two methylene groups of the butyric acid chain are in different chemical environments. The methylene group adjacent to the carbonyl group (C-3) is expected to be more deshielded and appear as a triplet around 3.0-3.3 ppm. The other methylene group (C-2) would likely appear as a multiplet (a pentet or triplet of triplets) around 2.0-2.5 ppm, due to coupling with the protons on both adjacent carbons. The acidic proton of the carboxylic acid group is expected to be a broad singlet in the downfield region, typically above 10 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Broad Singlet | 1H | -COOH |

| ~7.3 | Triplet | 1H | Aromatic H-4' |

| ~6.7 | Doublet | 2H | Aromatic H-3', H-5' |

| ~3.8 | Singlet | 6H | -OCH₃ |

| ~3.2 | Triplet | 2H | -CH₂- (C-3) |

| ~2.2 | Multiplet | 2H | -CH₂- (C-2) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, the methoxy carbons, and the aliphatic carbons.

The carbonyl carbon of the ketone (C-4) is expected to be the most downfield signal, likely in the range of 195-205 ppm. The carbonyl carbon of the carboxylic acid (C-1) would appear around 175-185 ppm. The aromatic carbons attached to the methoxy groups (C-2' and C-6') would be significantly shielded and are expected around 155-160 ppm. The other aromatic carbons would resonate in the typical aromatic region of 100-140 ppm. The carbon attached to the carbonyl group (C-1') would be deshielded compared to the others.

The carbons of the two methoxy groups are equivalent and would appear as a single peak around 55-60 ppm. The methylene carbons of the butyric acid chain would be found in the upfield region, with the carbon adjacent to the ketone (C-3) being more deshielded (~35-45 ppm) than the carbon adjacent to the carboxylic acid group (C-2, ~25-35 ppm).

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~200 | C-4 (Ketone C=O) |

| ~178 | C-1 (Carboxylic acid C=O) |

| ~158 | C-2', C-6' (Aromatic C-O) |

| ~132 | C-4' (Aromatic C-H) |

| ~115 | C-1' (Aromatic C-C=O) |

| ~105 | C-3', C-5' (Aromatic C-H) |

| ~56 | -OCH₃ |

| ~38 | C-3 (-CH₂-) |

| ~28 | C-2 (-CH₂-) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the signals of the two methylene groups of the butyric acid chain (H-2 and H-3), confirming their adjacent positions. It would also show correlations between the coupled aromatic protons (H-3'/H-5' and H-4').

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached. An HMQC or HSQC spectrum would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~3.8 ppm would show a correlation to the carbon signal at ~56 ppm, confirming the assignment of the methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the methoxy protons (~3.8 ppm) to the aromatic carbons C-2' and C-6' (~158 ppm).

Correlations from the methylene protons at C-3 (~3.2 ppm) to the ketone carbonyl carbon C-4 (~200 ppm) and the aromatic carbon C-1' (~115 ppm).

Correlations from the aromatic protons to various aromatic carbons, helping to confirm their positions on the ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound, with the chemical formula C₁₂H₁₄O₅, the theoretical exact mass can be calculated. The calculated monoisotopic mass for the neutral molecule [M] is 238.08412 u. In HR-MS analysis, the compound is typically ionized, for example by protonation to form the [M+H]⁺ ion. The calculated exact mass for this ion, [C₁₂H₁₅O₅]⁺, is 239.09195 u. Experimental measurement via HR-MS would be expected to yield a value extremely close to this theoretical mass, confirming the elemental composition.

The fragmentation of this compound in a mass spectrometer would be influenced by its functional groups: the ketone, the carboxylic acid, and the dimethoxy-substituted aromatic ring. The analysis of these fragments helps to confirm the compound's structure. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) or the loss of the entire carboxyl group (•COOH, mass 45) libretexts.org. Ketones typically undergo alpha-cleavage on either side of the carbonyl group.

Based on these principles, a plausible fragmentation pattern can be proposed. The molecular ion [M]⁺• would be observed at m/z 238. Subsequent fragmentation could involve:

Alpha-cleavage between the carbonyl carbon and the adjacent methylene group, leading to the formation of a stable 2,6-dimethoxybenzoyl cation.

Loss of water (H₂O, mass 18) from the molecular ion.

Cleavage of the C-C bond in the butyric acid chain.

Loss of a methoxy group (•OCH₃, mass 31) from the aromatic ring.

An interactive data table summarizing the expected major fragments is provided below.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Formula | Description of Loss from Molecular Ion |

|---|---|---|

| 238.0841 | [C₁₂H₁₄O₅]⁺• | Molecular Ion (M⁺•) |

| 221.0814 | [C₁₂H₁₃O₄]⁺ | Loss of •OH |

| 193.0865 | [C₁₁H₁₃O₃]⁺ | Loss of •COOH |

| 165.0552 | [C₉H₉O₃]⁺ | Alpha-cleavage, formation of 2,6-dimethoxybenzoyl cation |

Electronic Spectroscopy for Conjugation and Chromophoric Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule, providing insight into its chromophores and conjugated systems.

The UV-Vis spectrum of this compound is determined by its primary chromophore: the 2,6-dimethoxyacetophenone moiety. A chromophore is the part of a molecule responsible for its color by absorbing light in the UV or visible region. In this molecule, the conjugated system includes the benzene (B151609) ring and the carbonyl group (C=O). The two methoxy groups (-OCH₃) on the aromatic ring act as auxochromes—groups that modify the light-absorbing capability of the chromophore, typically causing a shift in the absorption maximum to longer wavelengths (a bathochromic shift) and an increase in absorption intensity.

The expected electronic transitions include:

π → π* transitions: These occur in the conjugated system of the aromatic ring and the carbonyl group. They are typically high-energy transitions resulting in strong absorption bands, usually below 280 nm.

n → π* transitions: This transition involves the non-bonding electrons (n) on the oxygen atom of the carbonyl group being excited to an anti-bonding π* orbital. These are lower-energy transitions and result in a weaker absorption band at a longer wavelength, often above 280 nm.

For comparison, acetophenone, a simpler aromatic ketone, displays a strong π → π* band around 240 nm and a weaker n → π* band around 280 nm science-softcon.de. The presence of the two electron-donating methoxy groups on the phenyl ring of this compound is expected to cause a bathochromic shift of these absorption maxima. In a related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid, absorptions were observed at 250.0 nm (n-π) and 200.6 nm (π-π) mdpi.com.

An interactive data table of expected UV-Vis absorption data is presented below.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~250-260 | π → π* | 2,6-Dimethoxyphenyl ketone |

X-ray Crystallography for Solid-State Molecular Architecture (Applicable for derivatives)

For instance, the crystal structure of a related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid, has been determined mdpi.com. The study revealed that the backbone of the molecule adopts an extended, all-trans configuration. A key feature of its molecular packing is the formation of supramolecular structures through hydrogen bonding. Specifically, hydrogen bonds form between the carboxylic acid group of one molecule and the carbonyl group of another, as well as between the amide groups of adjacent molecules mdpi.com.

Similarly, the crystal structure of 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid shows that molecules form dimers through intermolecular O—H···O hydrogen bonds between their carboxyl groups researchgate.net. These dimers are further connected by N—H···O and C—H···O hydrogen bonds, creating a complex three-dimensional network researchgate.net.

These examples demonstrate how X-ray crystallography can elucidate the detailed solid-state architecture of derivatives. For a derivative of this compound, this technique would reveal the conformation of the butyric acid chain, the orientation of the dimethoxyphenyl group relative to the rest of the molecule, and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which would likely form similar dimeric structures.

An interactive data table summarizing key crystallographic information for a representative derivative is provided below.

Table 3: Representative Crystallographic Data for a Butanoic Acid Derivative, 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8054 (3) |

| b (Å) | 19.0399 (13) |

| c (Å) | 10.1873 (7) |

| β (°) | 101.821 (3) |

| Volume (ų) | 988.94 (12) |

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied approach for predicting molecular geometries and reactivity. DFT calculations were employed to analyze the properties of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process is crucial for determining the most stable three-dimensional structure of a molecule. For this compound, this analysis would involve calculating the electronic energy at various atomic arrangements to identify the lowest energy conformation. Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, providing insight into the molecule's flexibility and the relative stability of its various conformers.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once the optimized geometry is obtained, a detailed analysis of the molecule's structural parameters can be performed. This includes the measurement of bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes, each defined by three atoms). These parameters provide a precise description of the molecular architecture of this compound.

Interactive Data Table: Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| Data not available in the provided search results. |

Interactive Data Table: Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| Data not available in the provided search results. |

Interactive Data Table: Selected Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| Data not available in the provided search results. |

Mulliken Atomic Charges and Charge Distribution Analysis

Mulliken atomic charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons as calculated by quantum chemistry methods. This analysis provides valuable information about the charge distribution within this compound, helping to identify electrophilic and nucleophilic sites. The charge distribution is instrumental in understanding parameters like the dipole moment and chemical reactivity.

Interactive Data Table: Mulliken Atomic Charges

| Atom | Atomic Charge |

| Data not available in the provided search results. |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of the HOMO and LUMO are critical parameters in determining the electronic properties and reactivity of a molecule. For this compound, these energies would be calculated using quantum chemical methods.

Molecular Interactions and Biological Activity Mechanisms in Vitro Studies

Enzyme Inhibition Studies and Mechanistic Insights

The 4-aryl-4-oxobutanoic acid scaffold has been identified as a promising framework for the development of enzyme inhibitors. Research has focused on understanding how these molecules interact with enzyme active sites and the kinetic nature of this inhibition.

Investigation of Interactions with Enzyme Active Sites

The inhibitory action of this class of compounds often stems from their structural similarity to the natural substrates of the target enzymes. For instance, in the case of kynurenine (B1673888) 3-monooxygenase (KMO), it has been determined that the carboxylic acid moiety of 4-aryl-4-oxobutanoic acid derivatives is essential for inhibition. frontiersin.org These inhibitors are thought to occupy the active site, preventing the binding of the endogenous substrate, L-kynurenine. frontiersin.org

For other enzymes, such as urease, inhibitors typically interact with key components of the active site, which contains two nickel ions. nih.gov Potential mechanisms include binding to these metal ions or forming disulfides with catalytically important cysteine residues. nih.gov While no specific studies link 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid to urease, its keto-acid structure suggests a potential for interaction with active site metal ions.

Specific Enzyme Inhibition (e.g., Kynurenine 3-Hydroxylase (KYN3H), Protein Kinase B (PknB), Urease)

Kynurenine 3-Hydroxylase (KYN3H): Kynurenine 3-hydroxylase, also known as kynurenine 3-monooxygenase (KMO), is a key enzyme in the tryptophan degradation pathway and a significant target for therapeutic intervention. nih.govwikipedia.org A number of 4-aryl-4-oxobutanoic acid derivatives have been identified as potent inhibitors of this enzyme. frontiersin.org Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring significantly influence inhibitory potency. nih.gov For example, compounds such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and the highly potent inhibitor UPF-648, which also belongs to this class, have demonstrated strong inhibitory activity. frontiersin.orgnih.gov

| Compound | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| UPF-648 (a 4-aryl-4-oxobutanoic acid derivative) | 20 nM | frontiersin.org |

| (R,S)-3,4-Dichlorobenzoylalanine (FCE 28833A) | 0.2 µM | frontiersin.org |

Protein Kinase B (PknB): Protein kinase B (PKB), also known as Akt, is a serine/threonine kinase that is a crucial regulator of cell proliferation and survival. nih.govtocris.com Its role in promoting cell survival and its frequent overactivation in various cancers make it an attractive target for cancer therapy. nih.govnih.gov However, a review of the current scientific literature reveals no specific studies investigating the inhibitory effects of this compound or its close structural analogs on Protein Kinase B.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. researchgate.net Inhibition of urease is a therapeutic strategy for infections caused by ureolytic bacteria and is also relevant in agriculture to prevent ammonia loss from fertilizers. nih.gov Known inhibitors of urease include hydroxamic acids, thiols, and boric acid derivatives. nih.govnih.gov Currently, there is no available research data on the specific inhibitory activity of this compound against urease.

Analysis of Inhibition Kinetics and Competitive Binding

The mechanism by which enzyme inhibitors function can be elucidated through kinetic studies. Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. ucl.ac.uk Studies on kynurenine analogs as KMO inhibitors have indicated that some act as competitive inhibitors with respect to the substrate, L-kynurenine. frontiersin.org For example, kynurenines substituted at the 3-position have been identified as competitive inhibitors with Ki values in the low micromolar range. frontiersin.org This suggests that 4-aryl-4-oxobutanoic acid derivatives, acting as substrate analogs, likely follow a competitive inhibition model. Kinetic analyses, such as Lineweaver-Burk plots, are used to formally determine the nature of the inhibition (e.g., competitive, uncompetitive, or mixed). researchgate.net

Modulation of Key Metabolic Pathways

Inhibition of enzymes by compounds like 4-aryl-4-oxobutanoic acid derivatives can significantly alter metabolic pathways. The inhibition of KMO is a prime example, as this enzyme represents a critical branch point in the kynurenine pathway, the primary route for tryptophan metabolism. wikipedia.orgnih.govmdpi.com

By blocking KMO, the degradation of kynurenine is shifted away from the branch that produces the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid. frontiersin.orgmdpi.com Instead, kynurenine is increasingly metabolized by kynurenine aminotransferase to form kynurenic acid (KYNA), a known neuroprotectant that acts as an antagonist at glutamate (B1630785) receptors. mdpi.comnih.govnih.gov This modulation—decreasing neurotoxic metabolites while increasing neuroprotective ones—makes KMO inhibitors a subject of intense research for neurodegenerative disorders. wikipedia.orgnih.govmdpi.com

Cellular Activity and Biological Responses (In Vitro)

The ultimate effect of molecular interactions is observed at the cellular level, where enzyme inhibition can translate into measurable biological responses such as the induction of apoptosis or changes in cell proliferation.

Apoptosis Induction and Cell Proliferation Modulation in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its deregulation is a hallmark of cancer. mdpi.com Many anticancer therapies aim to induce apoptosis in tumor cells. nih.govnih.gov While various aryl-containing compounds, such as chalcones and quinolinones, have been reported to induce apoptosis and inhibit proliferation in cancer cell lines, a thorough search of the scientific literature did not yield any studies investigating these effects for this compound or its close 4-aryl-4-oxobutanoic acid analogs. mdpi.comresearchgate.net Therefore, the potential for this specific compound class to modulate cell proliferation or induce apoptosis in cancer cells remains an uninvestigated area.

Modulation of Intracellular Signaling Pathways (e.g., mTOR, EGFR)

The mechanistic target of rapamycin (B549165) (mTOR) and the epidermal growth factor receptor (EGFR) are critical signaling pathways involved in cell growth, proliferation, and survival. nih.govnih.gov Dysregulation of these pathways is implicated in various diseases. nih.gov A thorough search was performed to identify studies describing the effects of this compound on the mTOR and EGFR signaling cascades. However, no specific data detailing the modulatory role of this compound on these or other intracellular signaling pathways were found.

In Vitro Antimicrobial Activity Mechanisms (Antibacterial, Antifungal, Antitubercular)

The potential of novel compounds to combat microbial resistance is a significant area of research. nih.gov Investigations into the in vitro antimicrobial properties of this compound were conducted, focusing on its mechanisms of action against bacteria, fungi, and mycobacteria. The search aimed to uncover data on its minimum inhibitory concentrations (MICs) and its specific effects on microbial cellular structures or metabolic pathways. No published studies detailing the antibacterial, antifungal, or antitubercular activity and mechanisms for this specific compound could be identified.

In Vitro Anti-inflammatory and Antinociceptive Effects

Compounds with the ability to modulate inflammation and pain are of significant therapeutic interest. The research sought to find in vitro evidence of this compound's effects on inflammatory pathways, such as the inhibition of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in cell-based assays. nih.govmdpi.com Similarly, studies on its potential to interfere with nociceptive processes at the cellular level were investigated. scielo.brscienceopen.com The literature search did not yield any specific results on the in vitro anti-inflammatory or antinociceptive mechanisms of this compound.

Neuroprotective Mechanisms

Neuroprotection involves preserving neuronal structure and function against injury or degeneration. nih.govnih.gov The investigation aimed to find in vitro studies assessing the capacity of this compound to protect neurons from stressors like oxidative damage, excitotoxicity, or apoptosis. mdpi.comfrontiersin.org No research data was found describing any neuroprotective mechanisms associated with this compound.

Molecular Docking and Ligand-Target Interaction Prediction

Computational methods such as molecular docking are valuable for predicting how a ligand might bind to a protein's active site, guiding further drug discovery efforts.

Computational Modeling of Binding Modes with Receptors and Proteins (e.g., Placenta Growth Factor-1, Antimicrobial Proteins)

This part of the investigation focused on finding computational studies that modeled the interaction of this compound with specific biological targets. Targets of interest included Placenta Growth Factor-1 (PlGF-1), an angiogenic factor, nih.gov and various proteins essential for microbial survival. unisciencepub.com The objective was to identify predicted binding affinities and specific amino acid interactions. The search yielded no molecular docking studies featuring this compound with these or any other proteins.

Characterization of Noncovalent Interaction Forces in Binding Pockets

Understanding the noncovalent forces—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—is crucial for explaining the stability of a ligand within a protein's binding pocket. nih.govrsc.org The search aimed to locate computational analyses that characterized these specific interaction forces between this compound and a target protein. No studies providing this level of detail for the specified compound were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

No QSAR models or studies specifically involving this compound were found.

DNA Interaction Studies (In Vitro)

Investigation of DNA Binding Modes (e.g., Intercalation)

There is no available research investigating the modes through which this compound may bind to DNA.

Spectroscopic Signatures of DNA Binding

No spectroscopic data (such as UV-Vis, fluorescence, or circular dichroism) detailing the interaction between this compound and DNA has been published.

Due to the absence of specific research on this compound, providing detailed findings or data tables as requested is not possible. To maintain the integrity and accuracy of the information presented, and to adhere strictly to the user's instructions to focus solely on this compound, no further content can be generated for the specified outline.

Applications in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

The dual reactivity of the keto and carboxylic acid groups suggests potential for this molecule to serve as a key intermediate in the synthesis of more complex molecules.

Building Block for Pharmaceutical Intermediates

While numerous ketoacids are fundamental in medicinal chemistry, specific instances of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid being used to create pharmaceutical intermediates are not documented. In principle, the carboxylic acid could be converted to an amide, ester, or other functionalities, while the ketone could undergo reduction, reductive amination, or reactions with organometallic reagents to build molecular complexity. The 2,6-dimethoxy substitution pattern would be expected to influence the pharmacological profile of any resulting derivatives.

Precursor for Advanced Heterocyclic Compounds

Ketoacids are well-known precursors for a wide array of heterocyclic compounds through condensation reactions with various dinucleophiles. For example, reaction with hydrazines could potentially yield pyridazinones, and reaction with hydroxylamine (B1172632) could lead to isoxazoles. However, published research demonstrating these transformations specifically with this compound is not available. The steric hindrance imposed by the two methoxy (B1213986) groups at the ortho positions of the phenyl ring might present challenges or, conversely, offer unique stereochemical control in such cyclization reactions.

Potential in Polymer and Material Science

The bifunctional nature of this compound also suggests its potential, though currently unrealized, in the field of polymer and material science.

Monomer or Intermediate in the Synthesis of Specialty Polymers and Coatings

The presence of a carboxylic acid group allows for the theoretical incorporation of this molecule into polyesters or polyamides through condensation polymerization. The bulky, substituted aromatic ring could impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, or specific optical properties. However, there is no current literature to support its use as a monomer in the synthesis of specialty polymers or coatings.

Development of Materials with Tailored Chemical Reactivity or Stability

The 2,6-dimethoxy substitution pattern could influence the chemical stability and reactivity of materials derived from this compound. These groups might affect the electronic properties of the aromatic ring and provide steric protection to adjacent functional groups, potentially enhancing the material's resistance to chemical degradation. Again, this remains a theoretical potential as no specific research has been published on the development of materials with tailored properties using this compound.

Future Directions and Emerging Research Frontiers

Exploration of Novel and Sustainable Synthetic Methodologies for 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid and its Analogs

The traditional synthesis of 4-aryl-4-oxobutanoic acids often involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640), typically using a Lewis acid catalyst like aluminum chloride. For this compound, this would involve the acylation of 1,3-dimethoxybenzene (B93181). While effective, this method often utilizes hazardous solvents and stoichiometric amounts of catalysts, leading to significant waste.

Future research will undoubtedly focus on developing novel and more sustainable synthetic routes. Key areas of exploration include:

Green Catalysis: Investigating the use of solid acid catalysts, zeolites, or reusable ionic liquids to replace traditional Lewis acids. These alternatives can simplify product purification and reduce environmental impact.

Mechanochemistry: Exploring solvent-free reaction conditions using techniques like ball milling. Mechanochemical Friedel-Crafts acylations have been shown to be effective for other aromatic compounds, offering reduced solvent waste and potentially different selectivity. beilstein-journals.org

Flow Chemistry: Developing continuous flow processes for the synthesis. Flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction, which can lead to shorter reaction times and improved energy efficiency.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Key Research Focus |

| Green Catalysis | Reduced catalyst waste, easier product separation, reusability of catalyst. | Development of highly active and stable solid acid catalysts for acylation. |

| Mechanochemistry | Solvent-free conditions, reduced waste, potential for novel reactivity. | Optimization of milling parameters (frequency, time, ball size) and catalyst systems. beilstein-journals.org |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, scalability. | Design and optimization of flow reactors for Friedel-Crafts acylation. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency, higher yields. | Screening of solvents and catalysts suitable for microwave conditions. |

The synthesis of a diverse library of analogs, by varying the substituents on the phenyl ring and modifying the butyric acid chain, will also be a crucial step in exploring the full potential of this chemical scaffold.

Advanced Computational Modeling for De Novo Drug Design and Material Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry and materials science. mdpi.comnih.gov For this compound, advanced computational modeling represents a significant frontier for accelerating the discovery of new applications.

Future research in this area will likely involve:

Virtual Screening: Using the 3D structure of the compound to perform virtual screening against libraries of biological targets (e.g., enzymes, receptors) to identify potential protein-ligand interactions. nih.gov This can rapidly generate hypotheses about its biological activity.

De Novo Design: Employing computational algorithms to design novel analogs with optimized binding affinities for specific biological targets. These methods can build new molecules fragment by fragment within the binding site of a target protein.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound and its analogs when interacting with biological targets or within materials. This can provide insights into binding stability, conformational changes, and the mechanism of action at an atomic level.

Quantum Mechanics Calculations: Using quantum mechanics to accurately predict the electronic properties, reactivity, and spectroscopic signatures of the compound and its derivatives, which can be crucial for understanding its chemical behavior and for designing new materials with specific electronic or optical properties.

These computational approaches can significantly reduce the time and cost associated with experimental screening and optimization, guiding synthetic efforts toward the most promising candidates. nih.gov

Diversification of In Vitro Biological Applications and Comprehensive Target Identification

While the specific biological activities of this compound are not yet widely reported, its structural relatives have shown a range of biological effects, including anti-inflammatory and antimicrobial properties. nih.govchimicatechnoacta.ru A key future direction is the comprehensive in vitro screening of this compound and its analogs to uncover their therapeutic potential.

Emerging research frontiers in this domain include:

Broad-Spectrum Bioactivity Screening: Testing the compound against a wide array of biological assays, such as anticancer, anti-inflammatory, antimicrobial, and antiviral screens, to identify primary areas of activity.

Target Identification and Validation: For any observed biological activity, identifying the specific molecular target is crucial. Techniques such as affinity chromatography, proteomics-based approaches, and in silico target prediction can be employed. ddg-pharmfac.net

Mechanism of Action Studies: Once a target is identified, detailed in vitro studies are needed to elucidate the mechanism of action. This could involve enzyme inhibition assays, receptor binding studies, and gene expression analysis in relevant cell lines.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to assess the effect of the compound on cell morphology, function, and signaling pathways, which can reveal unexpected therapeutic applications.

The table below outlines potential biological activities and the corresponding in vitro assays that could be explored.

| Potential Biological Activity | Example In Vitro Assays |

| Anti-inflammatory | Measurement of cytokine production (e.g., TNF-α, IL-6) in immune cells; COX enzyme inhibition assays. nih.gov |

| Anticancer | Cytotoxicity assays against a panel of cancer cell lines (e.g., MTT, SRB); apoptosis and cell cycle analysis. |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against various bacterial and fungal strains. |

| Neuroprotective | Assays for neurite outgrowth, protection against oxidative stress in neuronal cells, and inhibition of enzymes like acetylcholinesterase. |

Development of Robust Structure-Activity Relationship Models for Predictive Efficacy and Selectivity

As a library of analogs of this compound is synthesized and tested for biological activity, the development of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models will be a critical step. nih.gov These models establish a correlation between the chemical structure of the compounds and their biological activity, enabling the prediction of the efficacy and selectivity of new, unsynthesized analogs.

Future research in this area will focus on:

Systematic Analog Synthesis: Creating a well-designed set of analogs with systematic variations in their structure. This includes modifying the substitution pattern on the phenyl ring, altering the length and functionality of the linker, and changing the carboxylic acid group.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, including physicochemical properties (e.g., logP, pKa), electronic properties, and 3D structural features.

Model Generation and Validation: Using statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms to build predictive QSAR models. mdpi.com Rigorous internal and external validation of these models is essential to ensure their predictive power.

Mechanistic Interpretation: Analyzing the developed SAR and QSAR models to gain insights into the key structural features that govern biological activity. This understanding can guide the rational design of more potent and selective compounds.

The development of robust predictive models will be instrumental in optimizing the therapeutic potential of this chemical scaffold, minimizing the need for extensive trial-and-error synthesis and testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.